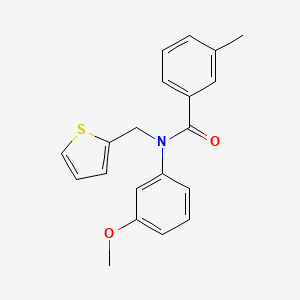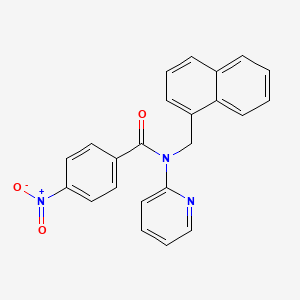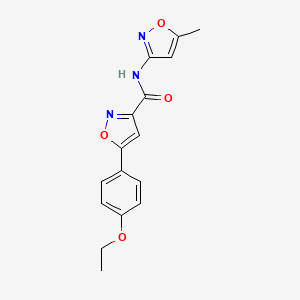
N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a thiophen-2-ylmethyl group attached to the benzamide core. Benzamides are known for their diverse applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the benzamide.
Introduction of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be attached via a nucleophilic substitution reaction using thiophen-2-ylmethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The thiophen-2-ylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide.
Reduction: Formation of N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic residues in proteins, while the thiophen-2-ylmethyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-hydroxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide
- N-(3-methoxyphenyl)-3-methyl-N-(furan-2-ylmethyl)benzamide
- N-(3-methoxyphenyl)-3-methyl-N-(pyridin-2-ylmethyl)benzamide
Uniqueness
N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of the thiophen-2-ylmethyl group, which imparts specific electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H19NO2S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C20H19NO2S/c1-15-6-3-7-16(12-15)20(22)21(14-19-10-5-11-24-19)17-8-4-9-18(13-17)23-2/h3-13H,14H2,1-2H3 |
InChI Key |
ZGNMPUJHGMDPPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-2-[(3-methylphenyl)amino]-7-(2-thienyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11341512.png)
![1-(2-{1-[2-(4-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)propan-1-one](/img/structure/B11341516.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11341522.png)
![N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B11341527.png)

![5-(3,4-dimethylphenyl)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11341539.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-5-fluoro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11341540.png)
![(5Z)-5-{1-acetyl-5-[4-(propan-2-yl)phenyl]pyrazolidin-3-ylidene}-3-butyl-6-hydroxypyrimidine-2,4(3H,5H)-dione](/img/structure/B11341543.png)
![5-(3,4-dimethylphenyl)-N-{4-[ethyl(phenyl)sulfamoyl]phenyl}-1,2-oxazole-3-carboxamide](/img/structure/B11341553.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-3,6,7-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B11341554.png)


![9-(4-chlorophenyl)-1-methyl-3-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11341569.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-propoxybenzamide](/img/structure/B11341579.png)
